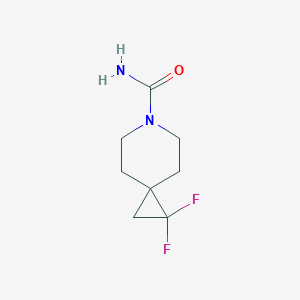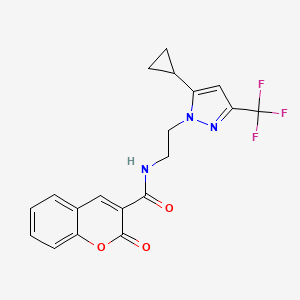
2,6-Dichloro-7-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Use in Liquid Chromatographic Fluorimetric Assays
2,6-Dichloro-7-methylquinoxaline and related compounds have been employed in assays to detect and quantify trace amounts of substances such as methylglyoxal in chemical and biological systems. For example, a study by McLellan and Thornalley (1992) demonstrates the synthesis of various quinoxalines, including 6,7-dimethoxy-2-methylquinoxaline and 6,7-dimethoxy-2,3-dimethylquinoxaline, for use in liquid chromatographic fluorimetric assays (McLellan & Thornalley, 1992).
2. Antimicrobial and Anti-tubercular Properties
Quinoxaline derivatives, including those related to this compound, have shown potential as antimicrobial and anti-tubercular agents. Srinivasarao et al. (2020) synthesized a series of quinoxaline derivatives and evaluated them for their anti-tubercular activity against Mycobacterium tuberculosis, showing moderate to significant activity (Srinivasarao et al., 2020).
3. Corrosion Inhibition Properties
The compound 6-methylquinoxalin-2(1H)-one, related to this compound, was found to have good corrosion inhibiting properties for steel in acidic media, according to a study by Forsal et al. (2010). This highlights its potential use in industrial applications, especially in corrosion prevention (Forsal et al., 2010).
4. Analytical Chemistry Applications
In analytical chemistry, compounds like this compound are used for the sensitive detection of substances in various samples. Ohmori et al. (1987) describe a method for determining methylglyoxal in biological and food samples using a derivative of quinoxaline (Ohmori et al., 1987).
5. Synthesis and Study of Novel Quinoxaline Derivatives
Research in organic chemistry often focuses on the synthesis of novel quinoxaline derivatives for various applications. Studies like that of Singh et al. (2010) explore the creation of new compounds with potential antimicrobial activity (Singh et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2,6-dichloro-7-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-8-7(3-6(5)10)12-4-9(11)13-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHPTQBAGLVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

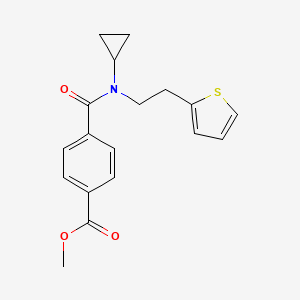
![6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2447802.png)
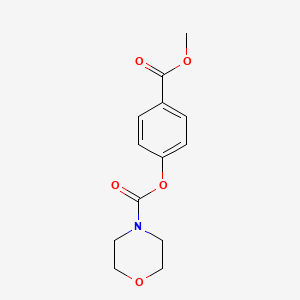
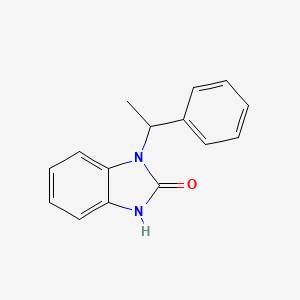
![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)
![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)
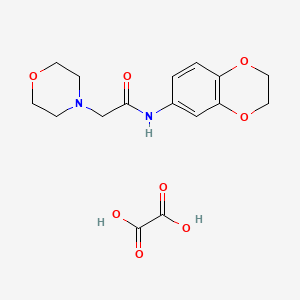
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)
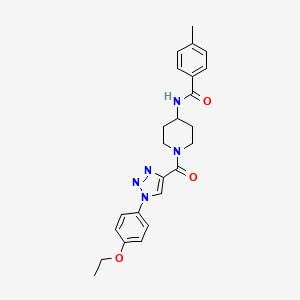
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)
